molecular formula C13H13NO2S B5628675 4-(4-morpholinyl)-2H-thiochromen-2-one

4-(4-morpholinyl)-2H-thiochromen-2-one

Cat. No. B5628675
M. Wt: 247.31 g/mol
InChI Key: PKSSCLALZJRJHQ-UHFFFAOYSA-N
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Description

4-(4-morpholinyl)-2H-thiochromen-2-one is a compound that has garnered interest in various fields of chemistry and pharmacology due to its unique structural and chemical properties. This compound features a morpholine ring, known for its versatility in chemical reactions, and a thiochromen-2-one core, which is a sulfur-containing heterocycle.

Synthesis Analysis

The synthesis of derivatives related to 4-(4-morpholinyl)-2H-thiochromen-2-one involves several key strategies, including coupling reactions, cyclization, and nucleophilic substitution. One method involves the reaction of morpholine with diazonium ions formed from aromatic amines, yielding compounds with diazenyl-morpholine structures in moderate yields (Taylor Chin et al., 2010). Another approach utilizes condensation reactions and chlorination followed by nucleophilic substitution to synthesize thieno[3,2-d]pyrimidin-4-yl morpholine derivatives, which are of interest due to their biological activities (H. Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 4-(4-morpholinyl)-2H-thiochromen-2-one is characterized by X-ray crystallography, revealing details about their geometric and electronic configurations. For example, studies on similar compounds have shown that the morpholine ring often adopts a chair conformation, and the orientation of substituents around the core structure can significantly influence the compound's properties and reactivity (M. Yusof & B. Yamin, 2005).

Chemical Reactions and Properties

Compounds with the morpholine moiety and a thiochromen-2-one core participate in a variety of chemical reactions. These include coupling reactions, nucleophilic substitutions, and cycloadditions, which allow for the introduction of diverse functional groups and the construction of complex molecular architectures. The presence of the morpholine ring contributes to the compounds' basicity and nucleophilicity, influencing their reaction pathways (B. Lanman & A. Myers, 2004).

properties

IUPAC Name

4-morpholin-4-ylthiochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13-9-11(14-5-7-16-8-6-14)10-3-1-2-4-12(10)17-13/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSSCLALZJRJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)SC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-ylthiochromen-2-one

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